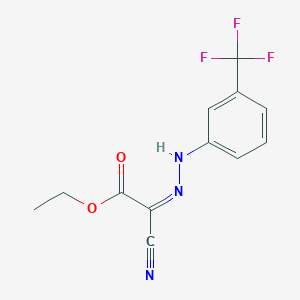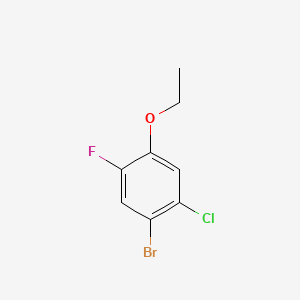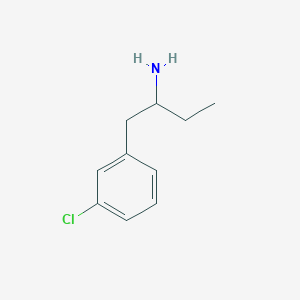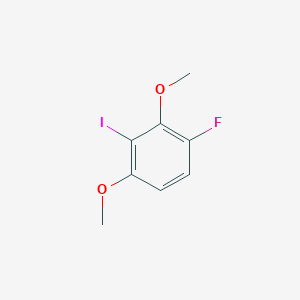
1-Fluoro-3-iodo-2,4-dimethoxybenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Fluoro-3-iodo-2,4-dimethoxybenzene is an aromatic compound with the molecular formula C8H8FIO2 This compound is characterized by the presence of fluorine, iodine, and two methoxy groups attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Fluoro-3-iodo-2,4-dimethoxybenzene can be synthesized through electrophilic aromatic substitution reactions. A common method involves the iodination of 1-fluoro-2,4-dimethoxybenzene using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide . The reaction typically occurs under mild conditions, with the iodine substituting a hydrogen atom on the benzene ring.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and products.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Fluoro-3-iodo-2,4-dimethoxybenzene undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): The compound can participate in further substitution reactions, where the iodine or fluorine atoms can be replaced by other electrophiles.
Nucleophilic Aromatic Substitution (NAS): The fluorine atom, being highly electronegative, can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The methoxy groups can undergo oxidation to form quinones, while reduction reactions can target the iodine atom to form deiodinated products.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents such as bromine, chlorine, or nitrating agents can be used under acidic conditions.
Nucleophilic Substitution: Strong nucleophiles like sodium methoxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products:
Substitution Products: Depending on the reagents used, products can include 1-fluoro-3-bromo-2,4-dimethoxybenzene, 1-fluoro-3-chloro-2,4-dimethoxybenzene, etc.
Oxidation Products: Quinones or other oxidized derivatives.
Reduction Products: Deiodinated derivatives or other reduced forms.
Applications De Recherche Scientifique
1-Fluoro-3-iodo-2,4-dimethoxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. Its unique substituents make it a valuable building block in organic synthesis.
Medicine: Investigated for its potential use in the synthesis of pharmaceutical compounds, particularly those requiring specific halogenated aromatic structures.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials with specific electronic properties.
Mécanisme D'action
The mechanism of action of 1-fluoro-3-iodo-2,4-dimethoxybenzene in chemical reactions involves the interaction of its substituents with various reagents:
Electrophilic Substitution: The electron-donating methoxy groups activate the benzene ring towards electrophilic attack, while the iodine and fluorine atoms direct the substitution to specific positions on the ring.
Nucleophilic Substitution: The fluorine atom, being highly electronegative, makes the aromatic ring susceptible to nucleophilic attack, leading to substitution reactions.
Oxidation and Reduction: The methoxy groups can be oxidized to form quinones, while the iodine atom can be reduced to form deiodinated products.
Comparaison Avec Des Composés Similaires
1-Fluoro-3-iodo-2,4-dimethoxybenzene can be compared with other similar compounds:
1-Fluoro-2,4-dimethoxybenzene: Lacks the iodine substituent, making it less reactive in certain substitution reactions.
1-Iodo-2,4-dimethoxybenzene: Lacks the fluorine substituent, affecting its reactivity and applications.
4-Fluoro-1,2-dimethoxybenzene: Different substitution pattern, leading to variations in chemical behavior and applications.
Propriétés
Formule moléculaire |
C8H8FIO2 |
|---|---|
Poids moléculaire |
282.05 g/mol |
Nom IUPAC |
1-fluoro-3-iodo-2,4-dimethoxybenzene |
InChI |
InChI=1S/C8H8FIO2/c1-11-6-4-3-5(9)8(12-2)7(6)10/h3-4H,1-2H3 |
Clé InChI |
DFICYELRMZJJOB-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C(=C(C=C1)F)OC)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


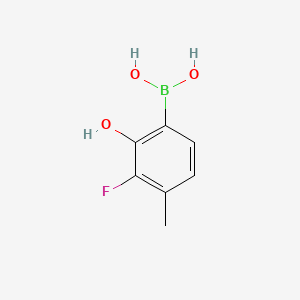
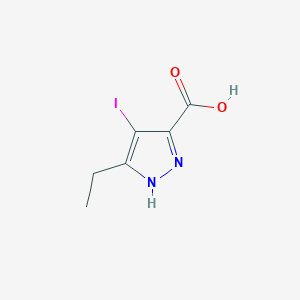

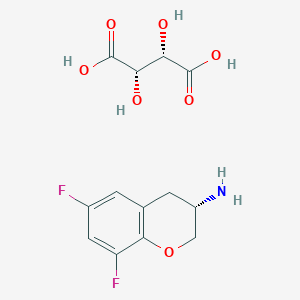
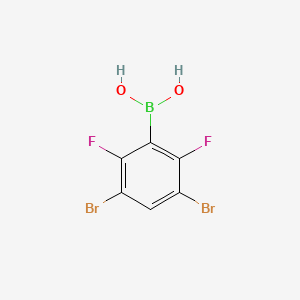
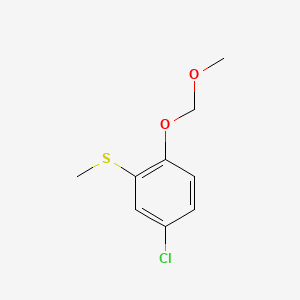


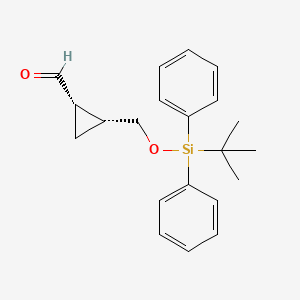

![6,9-Dimethyl-3-methylidene-3a,4,5,7,9a,9b-hexahydroazuleno[4,5-b]furan-2-one](/img/structure/B14029236.png)
